molecular formula C16H15N5O2S3 B2940247 7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione CAS No. 868143-36-6

7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione

Cat. No.: B2940247
CAS No.: 868143-36-6
M. Wt: 405.51
InChI Key: ZWXUEUJEYUZSGE-UHFFFAOYSA-N
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Description

7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione is a useful research compound. Its molecular formula is C16H15N5O2S3 and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications

Anti-Helicobacter pylori Agents

Research into novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole has led to the discovery of compounds with potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including prototype carbamates, have shown low minimal inhibition concentration values against a range of H. pylori strains, including those resistant to metronidazole or clarithromycin. Their specificity towards H. pylori without affecting a wide range of commensal or pathogenic microorganisms highlights their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Synthesis and Characterization of Novel Thiofibrates

The synthesis and characterization of novel thiofibrates incorporating the 1,3-benzoxazole moiety have been explored, contributing to the broader understanding of sulfur-containing compounds in medicinal chemistry. These novel compounds have been synthesized through specific reactions involving 2-mercapto benzoxazoles and 7-amino-5-chloro-1,3-benzoxazole-2-thiol, demonstrating the versatility and potential of sulfur-containing compounds for various biological applications (NiranjanM & ChaluvarajuK, 2018).

Marine Bacteria Volatiles

The study of volatiles emitted from marine Rhodobacteraceae species of the genus Celeribacter identified sulfur-containing compounds, including 2-(methyldisulfanyl)benzothiazole. This research highlights the complex interactions and biochemical pathways present in marine bacteria, contributing to our understanding of sulfur cycle dynamics in marine environments (Chhalodia et al., 2021).

Antiproliferative Activity Against Human Cancer Cell Lines

Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These studies provide insights into the design and development of new anticancer agents, highlighting the therapeutic potential of benzothiazole derivatives (Chandrappa et al., 2008).

Molecular Docking and Biological Activity

The synthesis, molecular docking, and evaluation of biological activities of novel 1,4-naphthoquinone derivatives and their metal complexes illustrate the diverse applications of benzothiazole derivatives in the development of compounds with potential antibacterial activity. These studies not only enhance our understanding of the structural requirements for biological activity but also provide a foundation for the development of new therapeutic agents (Ekennia et al., 2018).

Properties

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-20-12-11(13(22)19-14(20)23)21(15(18-12)24-2)7-8-25-16-17-9-5-3-4-6-10(9)26-16/h3-6H,7-8H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUEUJEYUZSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CCSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.